molecular formula C12H18N6O3 B4362392 N-CYCLOHEPTYLIDEN-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE

N-CYCLOHEPTYLIDEN-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B4362392
M. Wt: 294.31 g/mol
InChI Key: RJBYYKZETKCSHD-UHFFFAOYSA-N
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Description

N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide is a compound that belongs to the class of nitrogen-oxygen heterocyclic systems. This compound is of particular interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the 1,2,4-triazole ring and the nitro group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide involves several steps. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with cycloheptanone in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion. The resulting product is then purified using recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .

    Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the 1,2,4-triazole ring can bind to metal ions or enzymes, affecting their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide lies in its specific structure, which combines the cycloheptylidene and triazole moieties, providing distinct chemical and physical properties.

Properties

IUPAC Name

N-(cycloheptylideneamino)-3-(3-nitro-1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c19-11(15-14-10-5-3-1-2-4-6-10)7-8-17-9-13-12(16-17)18(20)21/h9H,1-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBYYKZETKCSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-CYCLOHEPTYLIDEN-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
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N-CYCLOHEPTYLIDEN-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
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N-CYCLOHEPTYLIDEN-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
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N-CYCLOHEPTYLIDEN-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
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N-CYCLOHEPTYLIDEN-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
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N-CYCLOHEPTYLIDEN-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE

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